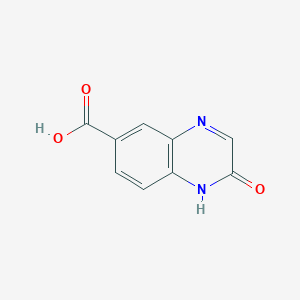

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

CAS No.: 126632-52-8

Cat. No.: VC4225101

Molecular Formula: C9H6N2O3

Molecular Weight: 190.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126632-52-8 |

|---|---|

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.158 |

| IUPAC Name | 2-oxo-1H-quinoxaline-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14) |

| Standard InChI Key | ZJPCUQHSLWJVOS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a bicyclic quinoxaline core (a benzene ring fused to a pyrazine ring) with a ketone group at position 2 and a carboxylic acid at position 6. Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | 2-oxo-1H-quinoxaline-6-carboxylic acid |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.158 g/mol |

| SMILES | C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 |

| InChI Key | ZJPCUQHSLWJVOS-UHFFFAOYSA-N |

The carboxylic acid group enhances solubility in polar solvents, while the aromatic system contributes to planar rigidity, facilitating π-π stacking interactions in biological systems. Nuclear Magnetic Resonance (NMR) studies confirm proton environments consistent with the fused ring system, with characteristic shifts at δ 8.2 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid proton).

Synthetic Methodologies

Cyclization of Anthranilic Acid Derivatives

A primary synthesis route involves the cyclization of substituted anthranilic acids under acidic conditions. For example, heating anthranilic acid with glyoxylic acid in hydrochloric acid yields the quinoxaline core via a tandem condensation-oxidation mechanism. Typical reaction conditions include:

-

Temperature: 80–100°C

-

Catalyst: HCl or H₂SO₄

-

Yield: 60–75% after recrystallization.

Oxidative Rearrangement

Alternative methods employ oxidative rearrangement of 3-oxo-3,4-dihydroquinoxaline precursors using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This pathway is favored for scalability in industrial settings, with phase-transfer catalysts improving efficiency.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, potentially modulating cholinergic signaling in neurodegenerative diseases. Kinetic studies suggest a mixed inhibition mode, where the carboxylic acid group binds to the enzyme’s peripheral anionic site.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antitumor agents (e.g., kinase inhibitors) and neuromodulators. Derivatives with N-propyl or 4-fluorobenzyl groups show enhanced blood-brain barrier permeability .

Material Science

Its rigid aromatic structure makes it a candidate for organic semiconductors. Thin-film transistors incorporating quinoxaline derivatives exhibit charge carrier mobilities of 0.15 cm²/V·s.

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| 2,3-Dioxoquinoxaline-6-carboxylic acid | C₉H₆N₂O₄ | Additional ketone at position 3 | Reduced AChE inhibition (IC₅₀ > 50 μM) |

| 1-(2-Methoxyethyl) derivative | C₁₂H₁₃N₂O₄ | Methoxyethyl substituent | Improved solubility (LogP = -0.3) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume